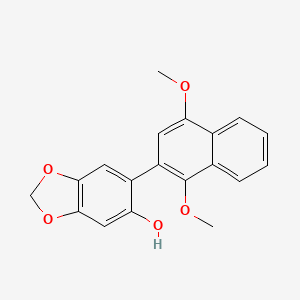![molecular formula C27H53NO4 B14262105 Octadecyl 4-[(5-hydroxypentyl)amino]-4-oxobutanoate CAS No. 175665-05-1](/img/structure/B14262105.png)
Octadecyl 4-[(5-hydroxypentyl)amino]-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecyl 4-[(5-hydroxypentyl)amino]-4-oxobutanoate is an organic compound with the molecular formula C27H53NO4. It is a derivative of butanoic acid and is characterized by the presence of an octadecyl ester group and a 5-hydroxypentylamino substituent. This compound is of interest in various fields due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octadecyl 4-[(5-hydroxypentyl)amino]-4-oxobutanoate typically involves the esterification of butanoic acid derivatives with octadecanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The hydroxypentylamino group is introduced through a subsequent amination reaction, where 5-hydroxypentylamine is reacted with the ester intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in the 5-hydroxypentylamino substituent can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the butanoate moiety can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Octadecyl 4-[(5-hydroxypentyl)amino]-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Wirkmechanismus
The mechanism of action of Octadecyl 4-[(5-hydroxypentyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets. The hydroxypentylamino group can form hydrogen bonds with biological molecules, influencing their activity. The octadecyl ester group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Octadecyl 3-[(5-hydroxypentyl)carbamoyl]propanoate
- Octadecyl dimethyl hydroxyethyl quaternary ammonium nitrate
Uniqueness
Octadecyl 4-[(5-hydroxypentyl)amino]-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of hydrophilic and lipophilic characteristics, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
175665-05-1 |
|---|---|
Molekularformel |
C27H53NO4 |
Molekulargewicht |
455.7 g/mol |
IUPAC-Name |
octadecyl 4-(5-hydroxypentylamino)-4-oxobutanoate |
InChI |
InChI=1S/C27H53NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-25-32-27(31)22-21-26(30)28-23-18-17-19-24-29/h29H,2-25H2,1H3,(H,28,30) |
InChI-Schlüssel |
QADDJQVEFYNWSO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCC(=O)NCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane](/img/structure/B14262025.png)

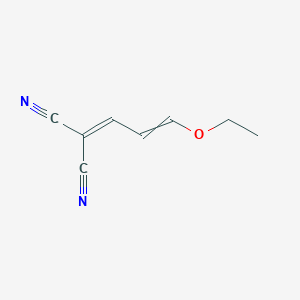

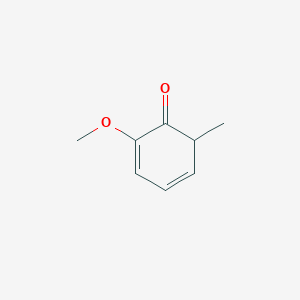
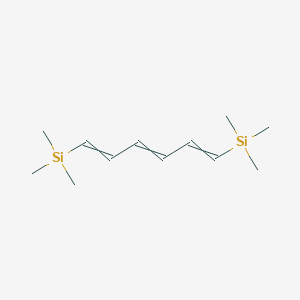
![2-{[(1-Hydroxychrysen-6-YL)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B14262069.png)
![Acetic acid;1-amino-2-[4-[[amino(hydrazinyl)methylidene]amino]phenyl]guanidine](/img/structure/B14262071.png)

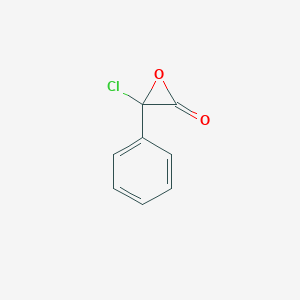
![{3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14262082.png)
![1-Propanol, 3-[[[4-(dimethylamino)phenyl]methyl]amino]-](/img/no-structure.png)
![Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane](/img/structure/B14262090.png)
